molecular formula C17H21BrClNO2 B4764786 1-{[4-(benzyloxy)-3-bromobenzyl]amino}propan-2-ol hydrochloride

1-{[4-(benzyloxy)-3-bromobenzyl]amino}propan-2-ol hydrochloride

Cat. No. B4764786
M. Wt: 386.7 g/mol
InChI Key: SOSHPYPIOQXJTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[4-(benzyloxy)-3-bromobenzyl]amino}propan-2-ol hydrochloride is a chemical compound used in scientific research for its various biochemical and physiological effects. This compound is synthesized through a specific method and has several advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 1-{[4-(benzyloxy)-3-bromobenzyl]amino}propan-2-ol hydrochloride involves its interaction with GPCRs. This compound acts as a partial agonist of GPCRs, which means that it binds to the receptor and activates it to a lesser extent than a full agonist. This partial agonist activity allows for the study of the downstream signaling pathways of GPCRs without completely activating them.
Biochemical and Physiological Effects:
1-{[4-(benzyloxy)-3-bromobenzyl]amino}propan-2-ol hydrochloride has several biochemical and physiological effects. It has been shown to modulate the activity of various GPCRs, including the β2-adrenergic receptor and the dopamine D2 receptor. This compound also affects the activity of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP.

Advantages and Limitations for Lab Experiments

One advantage of using 1-{[4-(benzyloxy)-3-bromobenzyl]amino}propan-2-ol hydrochloride in lab experiments is its ability to selectively modulate the activity of GPCRs. This compound can be used to study the downstream signaling pathways of GPCRs without completely activating them. However, one limitation of using this compound is its partial agonist activity, which may not accurately reflect the activity of a full agonist.

Future Directions

There are several future directions for the study of 1-{[4-(benzyloxy)-3-bromobenzyl]amino}propan-2-ol hydrochloride. One direction is the development of more selective and potent compounds that can modulate the activity of specific GPCRs. Another direction is the study of the structural basis for the interaction of this compound with GPCRs. Additionally, this compound can be used to study the role of GPCRs in various disease states, such as cancer and neurological disorders.
Conclusion:
In conclusion, 1-{[4-(benzyloxy)-3-bromobenzyl]amino}propan-2-ol hydrochloride is a chemical compound used in scientific research for its various biochemical and physiological effects. This compound is synthesized through a specific method and has several advantages and limitations for lab experiments. Its mechanism of action involves its interaction with GPCRs, and it has several future directions for study.

Scientific Research Applications

1-{[4-(benzyloxy)-3-bromobenzyl]amino}propan-2-ol hydrochloride has several scientific research applications. It is commonly used as a tool compound to study the role of G protein-coupled receptors (GPCRs) in various physiological processes. This compound is also used to study the structure and function of GPCRs and their interactions with ligands.

properties

IUPAC Name

1-[(3-bromo-4-phenylmethoxyphenyl)methylamino]propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO2.ClH/c1-13(20)10-19-11-15-7-8-17(16(18)9-15)21-12-14-5-3-2-4-6-14;/h2-9,13,19-20H,10-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSHPYPIOQXJTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC1=CC(=C(C=C1)OCC2=CC=CC=C2)Br)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[4-(Benzyloxy)-3-bromobenzyl]amino}propan-2-ol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[4-(benzyloxy)-3-bromobenzyl]amino}propan-2-ol hydrochloride
Reactant of Route 2
Reactant of Route 2
1-{[4-(benzyloxy)-3-bromobenzyl]amino}propan-2-ol hydrochloride
Reactant of Route 3
Reactant of Route 3
1-{[4-(benzyloxy)-3-bromobenzyl]amino}propan-2-ol hydrochloride
Reactant of Route 4
Reactant of Route 4
1-{[4-(benzyloxy)-3-bromobenzyl]amino}propan-2-ol hydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-{[4-(benzyloxy)-3-bromobenzyl]amino}propan-2-ol hydrochloride
Reactant of Route 6
Reactant of Route 6
1-{[4-(benzyloxy)-3-bromobenzyl]amino}propan-2-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.